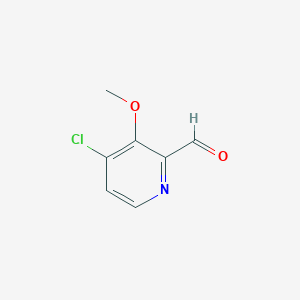

4-Chloro-3-methoxypyridine-2-carbaldehyde

Description

4-Chloro-3-methoxypyridine-2-carbaldehyde is a chemical compound with the molecular formula C7H6ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Properties

IUPAC Name |

4-chloro-3-methoxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7-5(8)2-3-9-6(7)4-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHECTSBRYVPCQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methoxypyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the chlorination of 3-methoxypyridine-2-carbaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically takes place under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient chlorinating agents.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using standard reagents like potassium permanganate for oxidation and sodium borohydride for reduction.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of 4-chloro-3-methoxypyridine-2-carboxylic acid.

Reduction: Formation of 4-chloro-3-methoxypyridine-2-methanol.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-3-methoxypyridine-2-carbaldehyde has been investigated for its biological activity, particularly as a precursor in the synthesis of various pharmaceutical compounds. Research indicates that derivatives of this compound exhibit:

- Antimicrobial Activity : It has shown potential against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, compounds derived from this compound have been synthesized and evaluated for their antibacterial properties, demonstrating promising results in inhibiting microbial growth .

- Anticancer Properties : Studies have highlighted the potential of pyridine derivatives in targeting cancer cells. For example, modifications to the structure of this compound have led to compounds that inhibit tumor growth and exhibit cytotoxic effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its reactivity allows for the formation of complex molecules through various chemical reactions:

- Synthesis of Heterocycles : The aldehyde group in this compound facilitates its use in the synthesis of diverse heterocyclic compounds. For example, it can undergo condensation reactions to form pyrazoles and pyridines, which are important scaffolds in drug discovery .

- Functionalization : The presence of both chloro and methoxy groups enables further functionalization, expanding the range of possible derivatives and enhancing their biological activities. This functionalization is crucial for optimizing pharmacological properties .

Structure-Activity Relationship Studies

Research has focused on understanding how structural modifications to this compound affect its biological activity. Structure-activity relationship (SAR) studies reveal:

- Impact of Substituents : The introduction of various substituents at different positions on the pyridine ring significantly influences the compound's potency against specific targets. For instance, SAR analyses have shown that electron-donating or withdrawing groups can enhance or diminish antibacterial activity .

Data Table: Biological Activities of Derivatives

| Compound Structure | Activity Type | IC50 Value (µM) | Target Organism/Cell Line |

|---|---|---|---|

| 4-Chloro derivative | Antibacterial | 0.25 | Staphylococcus aureus |

| Methoxy derivative | Anticancer | 102 | MDA-MB-231 (breast cancer) |

| Functionalized form | Antifungal | 4 | Candida albicans |

Case Studies

- Antimicrobial Screening : A recent study synthesized several derivatives from this compound and evaluated their antimicrobial activities against Escherichia coli and Candida albicans. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting their potential as new antimicrobial agents .

- Anticancer Research : In another investigation, a series of modified pyridine derivatives were tested for their anticancer efficacy against multiple cell lines. Notably, one derivative demonstrated an IC50 value of 0.57 µM against tubulin polymerization, indicating its potential as a dual-targeted anticancer agent .

Mechanism of Action

The mechanism of action of 4-Chloro-3-methoxypyridine-2-carbaldehyde largely depends on its application. In organic synthesis, it acts as an electrophile in substitution reactions. In medicinal chemistry, its mechanism would be related to its interaction with biological targets, which could involve binding to enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Comparison

4-Chloro-3-methoxypyridine-2-carbaldehyde is unique due to the position of the chloro and methoxy groups on the pyridine ring. This specific arrangement can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may offer different selectivity and efficiency in synthetic applications .

Biological Activity

4-Chloro-3-methoxypyridine-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Molecular Formula: C7H6ClNO2

Molecular Weight: 173.58 g/mol

CAS Number: 14460-39-4

SMILES Notation: ClC1=C(C(=C(N=C1)C=O)OC)N

This compound features a pyridine ring with a chloro and methoxy group, along with a formyl group that contributes to its reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the chlorination of 3-methoxypyridine followed by formylation. Various synthetic routes have been explored, including:

- Chlorination: Using reagents like thionyl chloride to introduce the chlorine atom.

- Formylation: Employing Vilsmeier-Haack reaction conditions to achieve the aldehyde functionality.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in:

- HepG2 (liver cancer)

- DU145 (prostate cancer)

- MCF-7 (breast cancer)

The IC50 values for these activities range from 5 to 15 µM, indicating significant potency compared to standard chemotherapeutics like 5-fluorouracil .

The mechanism by which this compound exerts its effects involves:

- Inhibition of key enzymes involved in cancer cell metabolism.

- Induction of apoptosis through the activation of caspase pathways.

- Interference with DNA synthesis , leading to cell cycle arrest.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyridine ring can significantly impact its efficacy. For example:

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 2 | Methoxy | Increased cytotoxicity |

| 3 | Chloro | Enhanced enzyme inhibition |

| 4 | Nitro | Reduced activity |

These modifications suggest that electronic and steric properties play a critical role in determining the biological effectiveness of derivatives .

Case Studies

- Study on HepG2 Cells: A study assessing the cytotoxicity of various pyridine derivatives found that this compound exhibited a remarkable inhibitory effect on HepG2 cells, with an IC50 value of approximately 10 µM. The study concluded that structural modifications could enhance its anticancer properties further .

- Enzyme Inhibition Assay: In vitro assays demonstrated that this compound effectively inhibits enzymes involved in cancer metabolism, such as lactate dehydrogenase and certain kinases, leading to reduced ATP production in treated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.